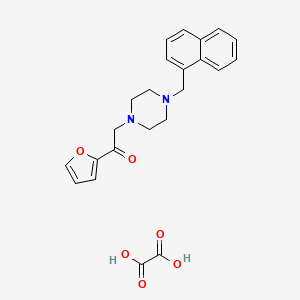

![molecular formula C7H12N2O2 B2834504 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide CAS No. 1856111-30-2](/img/structure/B2834504.png)

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide is a chemical compound with the CAS Number: 1856111-30-2 . It has a molecular weight of 156.18 . It is available in powder form .

Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . These reactions generate 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, respectively .Molecular Structure Analysis

The InChI code for 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide is 1S/C7H12N2O2/c8-9-7(10)5-3-4-1-2-6(5)11-4/h4-6H,1-3,8H2,(H,9,10) . The InChI key is NKDCWTSADCEJSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide has a molecular weight of 156.18 . It is a powder that is stored at a temperature of 4°C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide serves as a valuable starting material for the synthesis of modified vitamin D3 analogues . Researchers explore its potential as a scaffold for designing novel pharmaceutical compounds. By modifying its structure, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects.

Organic Synthesis and Chemical Reactions

This compound has been employed as a substrate in studies investigating the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174. These enzymes catalyze the reductive reaction of ketones, making 7-oxabicyclo[2.2.1]heptane-2-carbohydrazide relevant in the field of enzymatic transformations .

Chiral Building Blocks

Researchers have explored the chiral properties of 7-oxabicyclo[2.2.1]heptane-2-carbohydrazide. It can serve as a building block for synthesizing complex molecules with specific stereochemistry. These chiral intermediates find applications in the preparation of natural products, pharmaceuticals, and other bioactive compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit protein phosphatases , which play a crucial role in cellular processes such as cell growth and division.

Mode of Action

The exact mode of action of 7-Oxabicyclo[22It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets, leading to changes in their activity.

Biochemical Pathways

Given its potential inhibitory effect on protein phosphatases , it could impact pathways regulated by these enzymes, leading to downstream effects on cell growth and division.

Result of Action

If it indeed inhibits protein phosphatases , it could potentially alter cellular processes regulated by these enzymes.

Propriétés

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-9-7(10)5-3-4-1-2-6(5)11-4/h4-6H,1-3,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDCWTSADCEJSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2834421.png)

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2834424.png)

![7-Fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834427.png)

![3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2834429.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(m-tolyl)piperazin-1-yl)methanone](/img/structure/B2834433.png)

![4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2834434.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2834437.png)

![3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2834441.png)

![(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2834444.png)